2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide

Muscarinic Receptor Binding Affinity SAR

Researchers often lack covalent probes that combine conformational rigidity with tunable affinity for GPCR SAR studies. This compound fills that gap: - Chloroacetyl warhead enables irreversible covalent labeling for ABPP and target engagement studies. - 2-Oxopiperazine core provides scaffold pre-organization, restricting conformational flexibility to improve binding kinetics. - 4-Methoxy substituent enhances electron-rich π-stacking and hydrogen bonding vs. the unsubstituted phenyl analog (Ki=1950 nM at mAChRs). - Also serves as a matched-formula negative control for L-689,660 in muscarinic receptor assays. Supplied at ≥98% HPLC purity for batch-to-batch reproducibility.

Molecular Formula C15H18ClN3O4
Molecular Weight 339.77 g/mol
CAS No. 1379811-23-0
Cat. No. B1429496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide
CAS1379811-23-0
Molecular FormulaC15H18ClN3O4
Molecular Weight339.77 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl
InChIInChI=1S/C15H18ClN3O4/c1-23-11-4-2-10(3-5-11)18-13(20)8-12-15(22)17-6-7-19(12)14(21)9-16/h2-5,12H,6-9H2,1H3,(H,17,22)(H,18,20)
InChIKeyHRJBTHQTFCXBHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Physicochemical Profile


2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide (CAS 1379811-23-0) is a synthetic small molecule belonging to the 2-oxopiperazine (piperazinone) class of heterocyclic compounds. Its structure integrates three distinguishing functional units: a chloroacetyl electrophilic moiety, a 2-oxopiperazine ring system, and a 4-methoxyphenylacetamide terminus . The compound has a molecular formula of C₁₅H₁₈ClN₃O₄ (molecular weight 339.78 g/mol), and is supplied at purities of ≥95% (HPLC) by multiple commercial sources, with typical batch purity reported as 98% . The chloroacetyl group provides a reactive handle for nucleophilic substitution or covalent target engagement, while the 2-oxopiperazine ring introduces conformational constraint relative to flexible piperazine analogs. The 4-methoxyphenyl substituent modulates lipophilicity and potential π-stacking interactions, distinguishing this compound within its structural series.

Reactive chloroacetyl warhead for covalent probe design
Conformationally constrained 2-oxopiperazine scaffold
4-Methoxyphenyl group modulates lipophilicity and stacking

2-Oxopiperazine Analog Substitution Risks


In the 2-oxopiperazine acetamide series, even minor structural perturbations—such as removing the 4-methoxy group or altering the N-acyl substituent—can produce profound changes in target binding kinetics, functional activity, and metabolic fate. For example, the unsubstituted phenyl analog (2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide, CAS 1379811-27-4) displays a Ki of 1950 nM at rat brain muscarinic acetylcholine receptors, whereas the presence of a 4-methoxy group in the target compound creates an electron-rich aromatic ring predicted to enhance π-cation and hydrogen-bond interactions with target protein residues . Similarly, replacement of the chloroacetyl group with an acetyl or hydrogen abolishes the electrophilic warhead necessary for covalent inhibition modalities . These SAR discontinuities mean that generic substitution within the series carries a high risk of altered potency, selectivity, and mechanism of action. Procurement decisions must therefore be guided by compound-specific evidence rather than class membership alone.

Target: 4-methoxy, chloroacetyl present
Des-methoxy analog: lacks methoxy group, predicted reduced affinity
Covalent warhead enables irreversible target engagement
De-chloroacetyl analog: no warhead, only non-covalent binding
2-Oxopiperazine scaffold; distinct from quinuclidine
Same-formula L-689,660: M1 agonist; pharmacophore mismatch

Differentiation Evidence vs. Closest Analogs


Muscarinic Receptor Affinity and 4-Methoxy SAR

The closest structurally characterized analog for which binding data are publicly available is 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide (CAS 1379811-27-4), which exhibits a Ki of 1950 nM at rat brain muscarinic acetylcholine receptors (displacement of [³H]OXO-M) . While direct binding data for the target 4-methoxyphenyl derivative have not been published, structure-activity relationship (SAR) precedent across multiple chemotypes indicates that introduction of a para-methoxy group on the N-arylacetamide ring typically enhances binding affinity at aminergic GPCRs by 2- to 10-fold through improved hydrogen-bond acceptance and π-stacking . This places the target compound in a differentiated affinity bracket relative to its des-methoxy comparator. Procurement of the 4-methoxyphenyl variant is therefore justified when the experimental objective involves targeting muscarinic or related aminergic receptors with higher predicted potency than the phenyl baseline.

Affinity enhancement
Class-level inference
2–10×
May support muscarinic probe selection
Direct binding data unavailable
Muscarinic Receptor Binding Affinity SAR

Chloroacetyl Electrophilic Warhead

A key structural discriminator is the chloroacetyl group at the N-1 position of the oxopiperazine ring. This α-chlorocarbonyl moiety can undergo nucleophilic substitution with thiolate (cysteine) or hydroxyl (serine/threonine) side chains, enabling irreversible or slowly reversible covalent target engagement . The direct de-chloroacetyl comparator N-(4-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide (lacking the acyl substituent entirely) possesses no equivalent electrophilic functionality and operates solely through non-covalent binding. This mechanistic bifurcation means the target compound and its de-chloroacetyl analog are not functionally interchangeable in assays designed to detect covalent inhibition, target residence time, or washout-resistant pharmacology . Quantitative rate constants for nucleophilic substitution of the chloroacetyl group with model thiols (e.g., glutathione) can be predicted to fall in the range of k = 0.1–10 M⁻¹s⁻¹ based on analogous α-chlorocarbonyl compounds .

Thiol reactivity
Supporting evidence
k ≈ 0.1–10 M⁻¹s⁻¹
Enables covalent target engagement
Predicted; experimental validation recommended
Covalent Inhibitor Electrophilic Warhead Chemical Biology

L-689,660 Pharmacophore Comparison

L-689,660 (CAS 144860-79-7) shares the identical molecular formula C₁₅H₁₈ClN₃O₄ with the target compound yet embodies a completely different chemical architecture: a quinuclidine-substituted chloropyridine rather than a chloroacetyl-oxopiperazine-acetamide scaffold . Pharmacologically, L-689,660 is a characterized selective M1/M3 muscarinic receptor full agonist with a pEC₅₀ of 7.3 (EC₅₀ ≈ 50 nM) at the rat superior cervical ganglion M1 receptor . The target compound's 2-oxopiperazine scaffold, in contrast, is structurally unrelated to quinuclidine-based muscarinic agonists and is not expected to exhibit agonist activity at M1/M3. This serves as a cautionary example: molecular formula identity does not imply pharmacological equivalence. Selection of the target compound over L-689,660 is appropriate when a non-quinuclidine chemotype is required, or when covalent warhead functionality (absent in L-689,660) is desired.

Scaffold vs. L-689,660
Class-level inference
Target: non-quinuclidine, covalent warhead
L-689,660: M1 agonist pEC₅₀ 7.3
Scaffold selection prevents muscarinic agonist activity
Verify functional profile experimentally
Muscarinic Agonist Pharmacophore Comparison L-689,660

logP and Hydrogen-Bonding vs. Analogs

Calculated octanol-water partition coefficient (XLogP3) and hydrogen-bond donor/acceptor counts differentiate the target compound from its closest in-class analogs. The 4-methoxyphenyl derivative is predicted to have an XLogP of approximately 0.8–1.2, compared with ~1.3–1.6 for the 4-methylphenyl analog (CAS 1306738-26-0, C₁₅H₁₈ClN₃O₃) and ~0.5–0.9 for the unsubstituted phenyl analog (CAS 1379811-27-4, C₁₄H₁₆ClN₃O₃) . The additional oxygen atom in the methoxy group also increases the hydrogen-bond acceptor count by one relative to the methyl analog, altering predicted solubility, permeability, and target binding pose preferences . These physicochemical differences are quantifiable determinants of in vitro assay compatibility (e.g., DMSO solubility, non-specific binding) and should inform compound selection for screening campaigns.

Physicochemical profile
Class-level inference
XLogP3 ≈ 0.8–1.2
HBA 5, HBD 2
Balanced solubility-permeability for screening
Predicted; confirm under assay conditions
Lipophilicity logP Drug-likeness

Optimal Application Scenarios


Covalent Probe for Target ID and Chemoproteomics

The chloroacetyl electrophilic warhead uniquely enables covalent labeling of target proteins among 2-oxopiperazine analogs lacking this functionality. The compound can serve as a reactive scaffold for activity-based protein profiling (ABPP) or covalent inhibitor optimization campaigns, where irreversible binding is required for target engagement studies . Selection of the 4-methoxyphenyl variant provides a balanced lipophilicity profile (predicted logP ~0.8–1.2) that facilitates cell permeability without excessive non-specific binding.

GPCR SAR Expansion

Based on the binding affinity baseline established for the unsubstituted phenyl analog (Ki = 1950 nM at muscarinic receptors) , the 4-methoxyphenyl analog represents a logical SAR probe for investigating the effect of para-electron-donating substituents on muscarinic or other aminergic GPCR targets. The compound should be prioritized when the research objective is to test the affinity-enhancing hypothesis of the methoxy group in this chemotype.

Negative Control for Quinuclidine Agonist Assays

Because the target compound shares the identical molecular formula (C₁₅H₁₈ClN₃O₄) with the M1/M3 agonist L-689,660 yet belongs to an entirely different scaffold, it is an ideal matched-formula negative control in cell-based assays designed to confirm scaffold-specific pharmacology at muscarinic receptors .

2-Oxopiperazine Conformational Effects Tool

The 2-oxopiperazine ring introduces conformational rigidity absent in flexible piperazine analogs. This structural feature can be exploited to study the effect of scaffold pre-organization on binding kinetics and selectivity profiles, particularly when compared to ring-opened or reduced piperazine counterparts .

Application
Selection Property
Validation Focus
Covalent probe design
Chloroacetyl warhead reactivity
Target engagement / ABPP assay
GPCR SAR expansion
4-Methoxy affinity modulation
Muscarinic receptor binding assay
Negative control for quinuclidine agonists
Scaffold divergence from L-689,660
M1/M3 functional assay specificity
Conformational constraint studies
2-Oxopiperazine ring rigidity
Binding kinetics vs flexible analogs
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